Cedrenol

Description

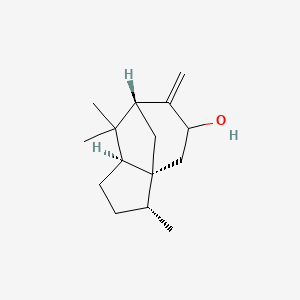

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |

InChI Key |

DJYWGTBEZVORGE-CVWWDKSYSA-N |

SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

Synonyms |

cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of cedrenol

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene alcohol found primarily in the essential oils of coniferous trees, particularly those from the cedar (Cedrus) and juniper (Juniperus) species.[1] It is a significant component of cedarwood oil and is valued in the fragrance industry for its characteristic woody and sweet aroma.[2][3] Beyond its aromatic properties, this compound and its derivatives are of interest to researchers for their potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for scientific and drug development applications.

Chemical Identity

-

IUPAC Name: (1S,2S,3R,5R,8S)-2,3,8-trimethyl-6-methylidenetricyclo[5.2.1.0⁵,⁸]decan-2-ol

-

Molecular Formula: C₁₅H₂₄O[4]

-

Molecular Weight: 220.35 g/mol [4]

-

CAS Registry Number: 28231-03-0[2]

-

Synonyms: 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol[2]

Physical Properties

The physical properties of this compound can vary depending on the specific isomer and the purity of the sample. The data presented below is a summary of values reported in the literature.

| Property | Value | Source(s) |

| Appearance | Pale yellow viscous liquid or yellowish crystalline solid | [2][5] |

| Melting Point | 80-86 °C | [2][5] |

| 120-121 °C | [6] | |

| 178 °C | [1] | |

| Boiling Point | 166-169 °C at 9.5 mmHg | [1][2] |

| 137-153 °C at 11 Torr | [6] | |

| Density | 1.0083 g/cm³ at 20 °C | [6] |

| Solubility | Soluble in alcohol and benzyl benzoate. Insoluble in water. | [2] |

| Vapor Pressure | 0.000240 mmHg at 25 °C (estimated) | [2] |

| Flash Point | 97.78 °C (208.00 °F) | [2] |

| logP (o/w) | 4.366 (estimated) | [2] |

Chemical and Spectroscopic Properties

This compound is a tricyclic sesquiterpene alcohol. The presence of a hydroxyl group and a double bond makes it amenable to various chemical modifications.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹ and for the carbon-carbon double bond (C=C) at approximately 1644 cm⁻¹. The C-H stretching of alkanes can be observed around 2900 cm⁻¹, and the C-O stretching of the alcohol is typically seen in the 1100-1300 cm⁻¹ region.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The chemical shifts and coupling constants are crucial for confirming the stereochemistry of the molecule. A complete and unambiguous ¹H NMR chemical shift assignment for cedrol, a closely related compound, has been established by iterative full spin analysis.[8]

-

¹³C NMR: The carbon-13 NMR spectrum of cedrol, a related sesquiterpenoid, has been well-documented and can be used as a reference for this compound.[9] The spectrum shows distinct signals for the carbon atoms of the tricyclic skeleton, the methyl groups, and the carbon bearing the hydroxyl group.

-

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures like essential oils.[10] The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 220, corresponding to its molecular weight. The fragmentation pattern is characteristic of its chemical structure.

Experimental Protocols

Extraction and Purification of this compound from Cedarwood Oil

This compound is naturally present in cedarwood oil and can be isolated through fractional distillation. More advanced methods like supercritical fluid extraction (SFE) offer higher yields and better preservation of the aromatic profile.[11]

Protocol: Fractional Vacuum Distillation (General Procedure)

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a distillation flask, a condenser, a receiving flask, and a manometer.

-

Sample Preparation: Place the crude cedarwood oil into the distillation flask.

-

Distillation: Begin heating the oil under reduced pressure. The pressure should be carefully controlled and monitored using the manometer.

-

Fraction Collection: Collect the different fractions based on their boiling points. This compound will distill at a specific temperature range under the applied vacuum.

-

Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of this compound.

-

Purification: The this compound-rich fraction can be further purified by recrystallization if it is a solid at room temperature, or by repeated fractional distillation.

Determination of Physical Properties

Protocol: Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[12][13][14][15]

-

Sample Preparation: Finely powder a small amount of the crystalline this compound sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Protocol: Boiling Point Determination (Microscale Method)

This is a general procedure for determining the boiling point of a small quantity of liquid.[16][17]

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of liquid this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Heat the assembly in a heating block or an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When a continuous stream of bubbles is observed, stop heating. As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Analytical Characterization

References

- 1. This compound CAS#: 28231-03-0 [m.chemicalbook.com]

- 2. This compound, 28231-03-0 [thegoodscentscompany.com]

- 3. berjeinc.com [berjeinc.com]

- 4. This compound | C15H24O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 28231-03-0 [perflavory.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Cedarwood Oil: Making It More Aromatic, More Available : USDA ARS [ars.usda.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cedrenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of cedrenol, a naturally occurring sesquiterpene alcohol. It details its primary natural sources, presents quantitative data on its prevalence in essential oils, and elucidates its biosynthetic pathway. Furthermore, this guide furnishes detailed experimental protocols for the isolation and analysis of this compound, intended to support further research and development.

Natural Sources of this compound

This compound is a sesquiterpenoid found primarily in the essential oils of conifers, particularly those from the Cupressaceae family.[1] The principal commercial sources are various species of cedar and juniper trees. The essential oil, commonly known as cedarwood oil, is typically extracted from the wood, sawdust, or stumps of these trees through methods like steam distillation or solvent extraction.[2][3]

The main species exploited for the production of cedarwood oil include:

-

Virginia Cedarwood: Juniperus virginiana

-

Texas Cedarwood: Juniperus ashei

-

Chinese Cedarwood: Cupressus funebris (often referred to as Juniperus funebris in older literature)[3][4]

While this compound is a characteristic component of cedarwood oil, it is often present in smaller quantities compared to other major sesquiterpenes like α-cedrene, thujopsene, and the isomeric alcohol cedrol.[2][5] this compound, along with cedrol and cedrene, is a key contributor to the characteristic woody aroma of cedar.[1] It also has been identified in other plants, such as cranberries and citrus fruits, though in much lower concentrations.[6]

Quantitative Composition of Major Cedarwood Oils

The chemical composition of cedarwood oil can vary significantly based on the species, geographical origin, age of the wood, and the extraction method employed.[2][7] this compound itself is often a minor constituent, and many compositional analyses focus on the more abundant related compounds. The following table summarizes the typical concentration ranges for the major sesquiterpenoid components in the three primary types of commercial cedarwood oil. Understanding the content of these related major compounds provides context for the isolation and study of this compound.

| Component | Juniperus virginiana (Virginia) [%] | Juniperus ashei (Texas) [%] | Cupressus funebris (Chinese) [%] |

| α-Cedrene | 18.2 - 35.0[5][8][9] | 23.7 - 24.5[9] | 9.3 - 16.9[10][11] |

| β-Cedrene | 4.0 - 8.2[2][9] | - | 5.7[10] |

| Thujopsene | 10.0 - 27.6[2][5] | Higher than Virginia oil[9] | Higher than Virginia oil[9] |

| Cedrol | 3.0 - 25.0[2][5][8] | 20.0 - 48.0[7][8] | 7.6 - 24.0[10][11] |

| This compound | Occurs in small amounts[2] | - | - |

| Widdrol | 1.0 - 5.0[2][5] | Comparable to Virginia oil[9] | Higher than Virginia oil[9] |

| Cuparene | 1.5 - 7.0[2][5] | - | 5.4[10] |

Note: Dashes (-) indicate that specific quantitative ranges were not consistently reported in the surveyed literature for that particular oil type. The alcohol content in Texas cedarwood oil is often reported as a total percentage, with a minimum of 20% being cedrol.[7][8]

Biosynthesis of this compound

The biosynthesis of this compound, a tricyclic sesquiterpene alcohol, originates from the ubiquitous isoprenoid pathway. The core carbon skeleton is assembled from farnesyl pyrophosphate (FPP), which undergoes a complex cyclization followed by an oxidative functionalization. The pathway is proposed to occur in two main stages.

-

Cyclization of Farnesyl Pyrophosphate (FPP): The linear C15 precursor, (2E,6E)-farnesyl pyrophosphate, is first cyclized by a sesquiterpene synthase enzyme. Specifically, α-cedrene synthase catalyzes the conversion of FPP into the olefin intermediate, α-cedrene.[12] This reaction involves the formation of several cationic intermediates and significant molecular rearrangement to form the characteristic tricyclic cedrane scaffold.

-

Hydroxylation of α-Cedrene: The second stage involves the introduction of a hydroxyl group onto the α-cedrene skeleton to yield this compound. This oxidation is a common tailoring step in terpenoid biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases (P450s).[6][13] These enzymes are capable of performing highly regio- and stereoselective hydroxylations of non-activated C-H bonds.[13][14] While the specific plant-based P450 responsible for this compound production has not been fully characterized, microbial biotransformation studies support this mechanism. For instance, a Rhodococcus strain has been shown to catalyze the novel allylic oxidation of α-cedrene to produce sec-cedrenol, a this compound isomer, demonstrating the enzymatic feasibility of this hydroxylation step.[15][16]

Biosynthetic Pathway of this compound

References

- 1. eybna.com [eybna.com]

- 2. thescipub.com [thescipub.com]

- 3. Cedarwood Oils [users.globalnet.co.uk]

- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ifeat.org [ifeat.org]

- 8. ecommons.cornell.edu [ecommons.cornell.edu]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Antibacterial activities and Chemical composition of essential oils of Cupressus sempervirence L. and C. funebris Endl. in Khuzestan, Iran [mmb.irost.ir]

- 12. Cedrene - Wikipedia [en.wikipedia.org]

- 13. Terpene hydroxylation with microbial cytochrome P450 monooxygenases [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Allylic Oxidation of α-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Cedrenol and Its Derivatives

Abstract: Cedrenol, a naturally occurring sesquiterpene alcohol primarily sourced from the essential oils of cedar trees, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. We consolidate quantitative data, detail the underlying molecular mechanisms, including the modulation of key signaling pathways, and provide standardized experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development to serve as a foundational resource for harnessing the therapeutic potential of this compound.

Introduction

This compound is a tricyclic sesquiterpene alcohol found in the essential oils of various coniferous plants, particularly those of the Cedrus genus (e.g., Cedrus atlantica).[1] Its unique chemical structure has been the basis for its traditional use in perfumery and, more recently, its exploration for a wide range of pharmacological applications.[1] Documented biological activities include anticancer, anti-inflammatory, analgesic, antimicrobial, and anxiolytic effects.[1][2] This guide synthesizes current research to provide an in-depth technical examination of these activities, offering quantitative data, mechanistic insights, and detailed experimental methodologies for the scientific community.

Anticancer Activities

This compound has demonstrated significant anticancer potential across a variety of cancer types, including colorectal, glioblastoma, and non-small cell lung carcinoma.[1][3] Its primary mechanisms of action involve the induction of cell cycle arrest and apoptosis.[1]

In Vitro Efficacy

This compound inhibits the proliferation of cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values against several cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HT-29 | Colorectal Carcinoma | 138.91 | [1][2] |

| CT-26 | Colorectal Carcinoma | 92.46 | [1][2] |

Mechanisms of Action & Signaling Pathways

This compound exerts its anticancer effects through the modulation of several critical cellular signaling pathways.

-

Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase.[1][4] This is achieved by downregulating the expression of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1.[1][2] The inhibition of this complex prevents the cell from progressing from the G1 phase to the S phase, thereby halting proliferation.[1]

-

Induction of Apoptosis: this compound triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] It activates the extrinsic pathway via the Fas/FasL system, leading to the cleavage of Caspase-8.[1] Concurrently, it engages the intrinsic pathway by modulating the Bax/Bcl-2 ratio, which results in the activation of Caspase-9.[1] Both pathways converge to activate executioner caspases, leading to apoptotic cell death.

-

Regulation of PI3K/Akt and MAPK Pathways: In glioblastoma and non-small cell lung carcinoma, cedrol has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways.[3][5] These pathways are crucial for cell survival, proliferation, and resistance to chemotherapy. By inhibiting these pro-survival signals, cedrol enhances cancer cell death and can potentially overcome drug resistance.

Experimental Protocols

A general workflow for assessing the anticancer activity of this compound is outlined below.

Protocol 2.3.1: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight.

-

Treatment: Treat cells with serial dilutions of this compound for specific time periods (e.g., 24, 48, 72 hours).[7] Include untreated and vehicle controls.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6][8]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Anti-inflammatory and Analgesic Activities

Cedrol exhibits significant anti-inflammatory and analgesic properties, making it a candidate for treating inflammatory conditions.[5]

Efficacy Data

Cedrol has been shown to inhibit key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated fibroblast-like synoviocytes, cedrol effectively suppresses the inflammatory response.[5]

| Assay | Cell Line / Model | IC50 Value / Effect | Reference |

| Nitric Oxide (NO) Inhibition | LPS-stimulated FLS | Suppresses NO production | [5] |

| Paw Edema | Collagen-Induced Arthritis (CIA) Mice | Alleviated paw swelling | [5] |

Mechanism of Action

The anti-inflammatory effects of cedrol are mediated by its ability to modulate inflammatory signaling pathways. It suppresses the expression of pivotal inflammatory mediators such as COX-1 and COX-2, which in turn reduces the production of prostaglandin E2 (PGE2).[5] Furthermore, cedrol can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and block the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways in activated synoviocytes.[5]

Experimental Protocols

Protocol 3.3.1: Nitric Oxide (NO) Production Assay This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[9]

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere.[10]

-

Treatment: Pre-treat the cells with various concentrations of cedrol for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 18-24 hours.[11]

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Antimicrobial Activities

This compound, and essential oils rich in this compound, display a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and various fungi.[12][13]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity.

| Organism Type | Organism(s) | MIC Range | Active Compound/Oil | Reference |

| Gram-positive Bacteria | Bacillus subtilis, etc. | 31.25 - 62.5 µg/mL | C. lanceolata oil (58.3% cedrol) | [12] |

| Gram-positive Bacteria | Micrococcus luteus | 7.46 µL/mL | C. atlantica essential oil | [13] |

| Yeast | Candida species | 31.25 - 62.5 µg/mL | C. lanceolata oil (58.3% cedrol) | [12] |

| Fungi | Various species | 0.5% - 1.0% (v/v) | C. atlantica essential oil | [14] |

Experimental Protocols

Protocol 4.2.1: Broth Microdilution Method for MIC Determination This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.[18]

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

This compound Derivatives and Structure-Activity Relationship (SAR)

The development of this compound derivatives is an active area of research aimed at enhancing its biological activities and improving its pharmacological properties.[19][20][21][22] By modifying the core structure of this compound—for example, through esterification or substitution on its tricyclic skeleton—new compounds with potentially greater potency or selectivity can be synthesized.[19][21] Structure-activity relationship (SAR) studies are crucial in this process, as they help identify the chemical moieties responsible for the observed biological effects. For instance, modifying the hydroxyl group or other positions on the this compound scaffold can lead to derivatives with improved anti-inflammatory or anticancer efficacy.[19]

Conclusion and Future Directions

This compound is a versatile natural product with well-documented anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate multiple key signaling pathways, such as those involving cell cycle regulation, apoptosis, and inflammation, underscores its significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide highlight this compound as a promising lead compound for drug development.

Future research should focus on:

-

Synthesis and Screening of Derivatives: A systematic approach to synthesize and screen novel this compound derivatives is essential to improve efficacy and selectivity.

-

In Vivo Studies: Comprehensive in vivo studies are required to evaluate the pharmacokinetics, safety profile, and efficacy of this compound and its most promising derivatives in relevant animal models.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.[1]

-

Target Identification: Further molecular studies are needed to precisely identify the direct protein targets of this compound, which will provide a deeper understanding of its mechanisms of action.

References

- 1. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and preliminary anti-inflammatory activity exploration of novel derivatives of kirenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors [ouci.dntb.gov.ua]

- 21. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Toxicological Profile of Cedrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpenoid alcohol found in the essential oil of cedarwood, is utilized in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound. Due to the limited availability of detailed study reports on this compound in the public domain, this document synthesizes the existing data and outlines the standard experimental protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), that are employed to assess the safety of chemical substances. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting a clear, in-depth look at the current state of knowledge regarding this compound's safety and by providing a framework for any future toxicological evaluation.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, data on acute oral and dermal toxicity are available.

Quantitative Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1] |

Table 1: Acute Toxicity of this compound

Experimental Protocols

While the specific protocols for the studies cited above are not publicly available, a typical acute oral toxicity study would follow OECD Guideline 423, and an acute dermal toxicity study would adhere to OECD Guideline 402.

Methodology:

-

Test System: Typically, young adult female rats are used.

-

Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Endpoint: The study allows for the determination of the acute toxic class of the substance and an estimation of the LD50.

Methodology:

-

Test System: Healthy young adult rats or rabbits are commonly used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation Period: Animals are observed for mortality, signs of toxicity, and local skin reactions for up to 14 days.

-

Endpoint: The study provides information on the dermal LD50 of the substance.

Skin Irritation and Sensitization

The potential of a substance to cause skin irritation (a direct localized inflammatory reaction) and sensitization (an allergic reaction after repeated exposure) is a critical component of its safety assessment.

Quantitative and Qualitative Data

| Test Type | Species | Concentration | Result | Reference |

| Human Patch Test | Human | 8% solution | No irritation or sensitization | Food and Cosmetics Toxicology. Vol. 13, Pg. 741, 1975[1] |

Table 2: Skin Irritation and Sensitization of this compound

Experimental Protocol

The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate the skin irritation and sensitization potential of a substance in humans.

Methodology:

-

Study Population: A panel of healthy human volunteers is recruited.

-

Induction Phase: The test material (this compound at a specified concentration in a suitable vehicle) is applied to the same site on the skin under an occlusive patch multiple times over a period of several weeks (e.g., three times a week for three weeks).

-

Rest Period: A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential allergic sensitivity.

-

Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site.

-

Evaluation: The test sites are scored for signs of irritation (during the induction phase) and sensitization (during the challenge phase) by a trained evaluator at specific time points after patch removal.

Genotoxicity

Genotoxicity tests are designed to detect substances that can cause damage to the genetic material of cells. A comprehensive assessment typically involves a battery of in vitro and in vivo tests. While no specific genotoxicity data for this compound was found, a bacterial reverse mutation assay (Ames test) on the closely related substance, cedrol, was negative.

Standard Genotoxicity Testing Battery

A standard battery of genotoxicity tests would include:

-

A test for gene mutation in bacteria (Ames Test, OECD 471).

-

An in vitro cytogenicity test in mammalian cells or an in vitro mouse lymphoma assay (OECD 487 or 490).

-

An in vivo test for genotoxicity, such as the in vivo mammalian erythrocyte micronucleus test (OECD 474).

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure. No subchronic or chronic toxicity data for this compound are publicly available. A standard study to assess subchronic toxicity is the 90-day oral toxicity study (OECD 408).

90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD 408)

Methodology:

-

Test System: Typically, groups of male and female rats are used.

-

Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days at three or more dose levels, along with a control group.

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.

-

Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of adults and the normal development of offspring. There is no specific data on the reproductive or developmental toxicity of this compound. Standard screening tests include the OECD 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) and OECD 414 (Prenatal Developmental Toxicity Study).

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Representative Protocol based on OECD 422)

Methodology:

-

Test System: Groups of male and female rats.

-

Dosing: The test substance is administered to males and females before mating, and to females during gestation and lactation.

-

Endpoints: The study evaluates effects on mating performance, fertility, pregnancy and parturition, as well as the viability, growth, and development of the offspring. It also provides data on repeated dose toxicity in the parental animals.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to identify the tumorigenic potential of a substance. No carcinogenicity data for this compound are available. A standard carcinogenicity bioassay is conducted according to OECD Guideline 451.

Carcinogenicity Study (Representative Protocol based on OECD 451)

Methodology:

-

Test System: Typically conducted in two rodent species (rats and mice) of both sexes.

-

Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are monitored for clinical signs, body weight changes, and the development of palpable masses.

-

Endpoint: A comprehensive histopathological examination of all tissues from all animals is conducted to identify any increase in the incidence of neoplasms.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity associated with this compound. Future research in this area would be beneficial for a more complete understanding of its safety profile.

Conclusion

The available toxicological data for this compound indicate a low order of acute toxicity via the oral and dermal routes. It is not considered to be a skin irritant or sensitizer in humans at a concentration of 8%. However, there is a significant lack of publicly available data regarding its potential for genotoxicity, repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity. While the absence of alerts from closely related substances like cedrol in some assays is reassuring, a comprehensive safety assessment of this compound would require further studies conducted according to current international guidelines. The experimental protocols and workflows outlined in this guide, based on OECD test guidelines, provide a framework for such future investigations. This technical guide serves as a summary of the current knowledge and a roadmap for the further toxicological evaluation of this compound.

References

Historical discovery and isolation of cedrenol

An In-depth Technical Guide on the Historical Discovery and Isolation of Cedrenol

Introduction

This compound, a naturally occurring sesquiterpene alcohol, is a significant constituent of cedarwood oil, prized for its characteristic woody aroma. This technical guide provides a comprehensive overview of the historical discovery and the methodologies developed for the isolation of this compound. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, perfumery, and drug development. This document details the key scientific milestones, experimental protocols for its extraction and purification, and its physicochemical properties.

Historical Context and Discovery

The journey to identifying this compound is intertwined with the broader chemical investigation of cedarwood oil, which began in the 19th century. The initial focus was on the more abundant components of the oil.

-

1841: The sesquiterpene hydrocarbon cedrene was first isolated from cedarwood oil by Walter. In the same year, Walter also observed cedrol , the crystalline sesquiterpene alcohol that is a major component of the oil.[1]

-

Early 20th Century: It wasn't until the beginning of the 20th century that the sesquiterpene alcohol This compound was first noted by Semmler and Mayer, distinguishing it from the more abundant cedrol.[1]

-

Mid-20th Century: Despite its early discovery, the definitive structural formulas for cedrene, cedrol, and this compound remained elusive for several decades. Researchers like Semmler, Treibs, Ruzicka, and Plattner contributed to the growing body of knowledge, but as noted by Guenther in the 1950s, their exact structures were not yet firmly established.[1]

This timeline highlights a common theme in natural product chemistry: the most abundant and easily crystallizable components are often discovered first, with the identification of minor or isomeric compounds like this compound following as analytical techniques become more refined.

Physicochemical Properties of this compound

This compound is a viscous liquid with a tenacious, sweet, and dry woody odor.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molar Mass | 220.35 g/mol | [2][3] |

| Appearance | Colorless to pale-yellow viscous liquid | [1][3] |

| Odor | Tenacious, dry, sweet, woody cedar odor | [1][3] |

| Boiling Point | 166-169 °C @ 9.5 mmHg | [3][4] |

| Melting Point | 178 °C | [3] |

| Density | ~1.0083 g/mL | [3] |

| Refractive Index | ~1.5212 | [3] |

| logP (o/w) | 4.366 (estimated) | [3][4] |

| Water Solubility | 24.38 mg/L @ 25 °C (estimated) | [4] |

| CAS Number | 28231-03-0 | [2][4] |

Chemical Composition of Cedarwood Oils

The concentration of this compound varies depending on the source of the cedarwood oil. The primary commercial sources are from species of the Juniperus and Cedrus genera.[5] The table below shows the typical composition of major components in Virginia cedarwood oil, which is a common source for this compound isolation.

| Component | Typical Percentage Range in Virginia Cedarwood Oil (Juniperus virginiana) | Reference |

| α-Cedrene | 20% - 35% | [6] |

| β-Cedrene | 4% - 8% | [6] |

| Thujopsene | 10% - 25% | [6] |

| Cedrol | 16% - 25% | [6] |

| This compound | Small amounts, often co-distilled with cedrol | [1] |

| Widdrol | 2% - 5% | [6] |

| Cuparene | 1.5% - 7% | [6] |

Experimental Protocols for Isolation

The isolation of this compound from its natural source relies on classic and modern chemical and biotechnological techniques.

Method 1: Isolation from Cedarwood Oil via Fractional Distillation

This is the primary industrial method for obtaining natural this compound.[7] The process separates the components of the essential oil based on their different boiling points.

Objective: To separate the sesquiterpene alcohol fraction, containing this compound and cedrol, from the lighter sesquiterpene hydrocarbon fraction of cedarwood oil.

Materials and Equipment:

-

Crude cedarwood oil (e.g., from Juniperus virginiana)

-

Vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

-

Vacuum pump

-

Heating mantle with stirrer

-

Manometer

Protocol:

-

Initial Setup: Assemble the vacuum distillation apparatus. Charge the round-bottom flask with crude cedarwood oil.

-

Removal of Hydrocarbons: Apply a vacuum and begin heating the oil. The more volatile sesquiterpene hydrocarbons (like α-cedrene and thujopsene) will distill first. Collect this "light fraction."

-

Fractional Distillation: Gradually increase the temperature and/or decrease the pressure. Carefully monitor the temperature at the head of the fractionating column.

-

Isolation of Alcohol Fraction: Collect the higher-boiling fraction, which is enriched in the sesquiterpene alcohols cedrol and this compound. This fraction is often referred to as "cedrol distilled" or crude cedrol.[1] this compound is typically concentrated in the liquid portions of this fraction.[1]

-

Further Purification (Optional):

-

Crystallization: The collected alcohol fraction can be cooled to crystallize out the solid cedrol, leaving a liquid phase that is further enriched in this compound.[8]

-

Repeated Distillation: The this compound-rich liquid can be subjected to further, more precise fractional distillation to achieve higher purity.

-

Method 2: Microbial Transformation of α-Cedrene

An innovative and highly specific method for producing a form of this compound involves biotechnology. Researchers have identified bacteria capable of hydroxylating α-cedrene.[7]

Objective: To produce (R)-10-hydroxycedrene (sec-cedrenol) from α-cedrene using a microbial catalyst.

Materials and Equipment:

-

Rhodococcus strain KSM-7358[7]

-

Culture medium (containing nutrients for bacterial growth)

-

α-cedrene (substrate)

-

Bioreactor or shake flasks

-

Centrifuge

-

Solvent for extraction (e.g., ethyl acetate)

-

Chromatography equipment for purification (e.g., silica gel column)

Protocol:

-

Cultivation: Inoculate the Rhodococcus strain into a suitable culture medium and grow until a sufficient cell density is reached.

-

Biotransformation: Add α-cedrene to the bacterial culture. The α-cedrene can be emulsified with a non-ionic surfactant to improve bioavailability.

-

Incubation: Incubate the culture under controlled conditions (temperature, pH, aeration) for a set period, allowing the bacterial enzymes to perform the allylic oxidation of the substrate.

-

Extraction: After the transformation is complete, separate the bacterial cells from the culture broth via centrifugation. Extract the broth and the cells with an organic solvent like ethyl acetate to recover the product.

-

Purification: Concentrate the organic extract and purify the resulting (R)-10-hydroxycedrene using column chromatography.

This microbial method offers the advantages of high regiospecificity and stereoselectivity, providing a green chemistry alternative to traditional synthesis.[7]

Conclusion

The discovery of this compound followed a logical, albeit lengthy, progression from the identification of the major components of cedarwood oil to its more minor constituents. Its isolation, traditionally achieved through the physical process of fractional distillation, has been a cornerstone of the flavor and fragrance industry. The advent of biotechnological methods, such as microbial transformation, represents a significant advancement, offering a highly selective and environmentally benign route to specific this compound isomers. This guide provides the foundational knowledge and detailed protocols essential for professionals working with this valuable natural product.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. This compound | C15H24O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 28231-03-0 [m.chemicalbook.com]

- 4. This compound, 28231-03-0 [thegoodscentscompany.com]

- 5. Cedarwood oil [sitem.herts.ac.uk]

- 6. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound (28231-03-0) for sale [vulcanchem.com]

- 8. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

Cedrenol: A Sesquiterpenoid in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, particularly from the Cupressaceae family (e.g., cedar and juniper), has garnered interest for its potential role in plant defense.[1] As a volatile organic compound (VOC), this compound and its related compounds contribute to the characteristic woody aroma of these plants and are implicated in their defense against a range of biotic threats, including pathogenic fungi and insect herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs in plant defense, summarizing key quantitative data, detailing experimental protocols, and visualizing putative signaling pathways. While direct research on this compound's role in plant defense is still emerging, this guide synthesizes available data on closely related compounds, such as cedrol, and the broader context of cedarwood oil's defensive properties to provide a foundational resource for future research and development.

Data Presentation: Antifungal and Insect Repellent Activities

Quantitative data on the bioactivity of this compound and related compounds are crucial for assessing their potential in plant protection. The following tables summarize key findings from studies on the antifungal and insect repellent properties of cedrol and cedarwood oil, which are rich in this compound and its derivatives.

Table 1: Antifungal Activity of Cedrol against Phellinus noxius [2]

| Compound | Target Organism | IC50 (µg/mL) | Antifungal Index (%) at 40 µg/mL |

| Cedrol | Phellinus noxius | 15.7 | 90.2 |

| Triflumizole (Fungicide) | Phellinus noxius | 32.1 | Not Reported |

| Cunninghamia lanceolata var. konishii Essential Oil (78.48% Cedrol) | Phellinus noxius | 37.5 | Not Reported |

Table 2: Insecticidal and Repellent Activity of Cedrol and Cedarwood Oil [3][4][5]

| Compound/Extract | Target Organism | Bioassay | Results |

| Cedrol | Black-legged tick (Ixodes scapularis) nymphs | Toxicity Assay | 100% mortality at 6.3 mg/mL |

| Cedarwood Oil | Red imported fire ants (Solenopsis invicta) | Repellency Barrier Assay | Significant repellent barrier |

| Cedarwood Oil | Various ant species | Outdoor Repellency Bioassay | Significantly repelled from a food source |

| Cedrol | Clothes moth (Tineola bisselliella) larvae | Toxicity Assay | Toxic at concentrations as low as 4% |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound's role in plant defense. The following sections outline key experimental protocols adapted from studies on cedrol and other sesquiterpenoids.

Antifungal Bioassay against Phellinus noxius[2]

This protocol details the in vitro assessment of the antifungal activity of cedrol.

-

Fungal Strain and Culture: Phellinus noxius is maintained on Potato Dextrose Agar (PDA) at 27 ± 2 °C.

-

Preparation of Test Compounds: Cedrol is dissolved in ethanol to create a stock solution. Serial dilutions are prepared to achieve final concentrations of 10, 20, and 40 µg/mL in the PDA medium. A positive control using a commercial fungicide (e.g., Triflumizole at 40 µg/mL) and a negative control with ethanol are included.

-

Inoculation and Incubation: A mycelial plug of P. noxius is placed at the center of each PDA plate containing the test compound or control. Plates are incubated at 27 ± 2 °C until the mycelium in the control plate reaches the edge.

-

Data Analysis: The diameter of fungal growth is measured, and the antifungal index is calculated using the formula: Antifungal Index (%) = (1 - (Diameter of treatment group / Diameter of control group)) x 100 The IC50 value (the concentration that inhibits 50% of fungal growth) is determined by regression analysis.

Analysis of Fungal Hyphae Morphology using Scanning Electron Microscopy (SEM)[2]

This method is used to observe the physical effects of cedrol on fungal structures.

-

Sample Preparation: P. noxius is cultured on PDA plates containing different concentrations of cedrol. Small agar blocks with fungal mycelia are excised from the plates.

-

Fixation and Dehydration: The samples are fixed in 2.5% glutaraldehyde, followed by a graded ethanol series for dehydration.

-

Critical Point Drying and Sputter Coating: The dehydrated samples are dried using a critical point dryer and then coated with a thin layer of gold using a sputter coater.

-

Imaging: The coated samples are observed under a scanning electron microscope to visualize any morphological changes, such as hyphal deformation or rupture.

Quantification of this compound in Plant Tissues using Gas Chromatography-Mass Spectrometry (GC-MS)[6][7]

This protocol provides a general framework for the extraction and quantification of this compound from plant material.

-

Sample Preparation: Fresh plant leaves are collected, weighed, and flash-frozen in liquid nitrogen. The frozen tissue is ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable organic solvent, such as methylene chloride or methanol, often with the aid of an orbital shaker or sonication. An internal standard (e.g., m-xylene) is added for accurate quantification.

-

Concentration: The extract is filtered and concentrated under a gentle stream of nitrogen or by rotary evaporation.

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Compound Identification and Quantification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. Quantification is achieved by creating a calibration curve with known concentrations of the standard and normalizing to the internal standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound-Induced Plant Defense

While the specific signaling cascade triggered by this compound in plants has not been elucidated, a hypothetical pathway can be proposed based on known mechanisms of sesquiterpenoid-induced defense responses. This model involves the activation of key signaling molecules and pathways, including mitogen-activated protein kinases (MAPKs), jasmonic acid (JA), and salicylic acid (SA).[6][7][8][9]

Experimental Workflow for Investigating this compound's Antifungal Properties

This diagram outlines a logical workflow for studying the antifungal effects of this compound on a plant pathogen.

Logical Relationship of this compound's Defensive Roles

This diagram illustrates the interconnected roles of this compound and related compounds in providing a multi-faceted defense for plants.

References

- 1. The Science Behind Cedar Wood: How It Repels Moths Naturally [wood-blocks.com]

- 2. mdpi.com [mdpi.com]

- 3. doubletreefatwood.com [doubletreefatwood.com]

- 4. drkilligans.com [drkilligans.com]

- 5. Bioactivity of cedarwood oil and cedrol against arthropod pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Constitutively Active Arabidopsis MAP Kinase 3 Triggers Defense Responses Involving Salicylic Acid and SUMM2 Resistance Protein1 | Semantic Scholar [semanticscholar.org]

- 9. embopress.org [embopress.org]

An In-depth Technical Guide to the Olfactory Properties and Fragrance Profile of Cedrenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenol, a naturally occurring sesquiterpene alcohol, is a cornerstone of woody and amber fragrance compositions. Its complex olfactory profile and excellent fixative properties make it a valuable ingredient in the perfumer's palette. This technical guide provides a comprehensive overview of the olfactory properties and fragrance profile of this compound, intended for an audience of researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from fragrance creation to potential pharmacological applications. The document details its chemical and physical properties, olfactory characterization, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpene alcohol. It is a complex mixture of diastereoisomers, which contributes to its nuanced scent profile.[1] The principal chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹,⁵]undecan-9-ol | [2] |

| Synonyms | Cedr-8(15)-en-9-ol, 8-Cedren-13-ol | |

| CAS Number | 28231-03-0 | [1] |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.35 g/mol | [2] |

| Appearance | Colorless to pale yellow viscous liquid or crystalline solid | |

| Boiling Point | 166-169 °C at 9.5 mmHg | [3] |

| Refractive Index | 1.5212 at 20°C | [3] |

| Specific Gravity | 1.0083 at 20°C | [3] |

| Flash Point | ~98 °C (208 °F) | [1] |

| Solubility | Soluble in ethanol and oils; insoluble in water. | |

| Kovats Retention Index | Non-polar column: 1604-1645; Polar column: 2110-2142 | [2] |

Olfactory Properties and Fragrance Profile

This compound is highly regarded for its persistent and multifaceted woody scent. Its fragrance profile is a harmonious blend of several notes, making it a versatile component in perfumery.

General Scent Description

The overarching olfactory character of this compound is woody . However, this primary note is complemented by a variety of nuances, which are often described as:

-

Sweet: A subtle, soft sweetness that balances the drier woody aspects.

-

Dry and Tenacious: this compound has a lasting, non-cloying woody character.

-

Cedar-like with Sawdust Nuances: It evokes the scent of freshly cut cedarwood and dry wood shavings.[1]

-

Amber and Resinous: A warm, rich, and slightly resinous undertone adds depth and complexity, distinguishing it from the more straightforward "sweet woody" character of some other materials.

Use in Perfumery

In fragrance compositions, this compound primarily functions as a base note . Its low volatility and high substantivity, lasting up to 400 hours on a smelling strip, make it an excellent fixative . It anchors more volatile top and middle notes, extending the longevity of the fragrance on the skin. It is a key ingredient in creating "woody" and "amber" accords and is frequently used in both fine fragrances and functional products like soaps and cosmetics.

Structure-Odor Relationship

The olfactory properties of this compound are intrinsically linked to its molecular structure. As a sesquiterpene alcohol, the presence of the hydroxyl (-OH) group contributes to its substantivity and modifies the volatility of the cedrene hydrocarbon backbone.

This compound exists as a mixture of stereoisomers. While detailed studies on the specific olfactory contribution of each individual isomer of this compound are not extensively published in publicly available literature, it is a well-established principle in olfaction science that stereoisomerism can have a profound impact on scent perception.[4] Different spatial arrangements of the atoms in each isomer can lead to different interactions with olfactory receptors, resulting in variations in both odor character and intensity.[5] For many chiral odorants, one enantiomer may possess a strong, characteristic scent, while the other may be weaker or have a completely different odor profile.[5] Further research into the isolation and sensory evaluation of individual this compound isomers would provide deeper insights into the specific drivers of its complex aroma.

Experimental Protocols for Olfactory Analysis

The characterization of this compound's olfactory properties relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. A detailed protocol for the GC-O analysis of a this compound-containing sample, such as cedarwood essential oil, is outlined below.

Objective: To separate the volatile components of a sample and identify the odor-active compounds.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

-

Capillary column suitable for sesquiterpenoid analysis (e.g., DB-5 or equivalent).

-

Helium carrier gas.

-

Sample of this compound or essential oil containing this compound, diluted in a suitable solvent (e.g., ethanol).

-

Trained sensory panelists.

Methodology:

-

Sample Preparation: Prepare a dilution of the sample in a volatile solvent. The concentration should be optimized to avoid detector saturation and panelist fatigue.

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC.

-

The GC separates the individual compounds based on their volatility and interaction with the stationary phase of the column.

-

The effluent from the column is split between the mass spectrometer (for chemical identification) and the olfactometry port (for sensory detection).

-

-

Olfactometry Analysis:

-

A trained panelist sniffs the effluent from the olfactometry port.

-

The panelist records the time, duration, and a description of any detected odor. This can be done using specialized software or a simple log.

-

To obtain quantitative data on odor intensity, dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA) can be employed. This involves analyzing a dilution series of the sample to determine the highest dilution at which an odorant is still detectable.[6]

-

-

Data Analysis: The data from the MS (compound identification) and the olfactometry (odor description and intensity) are combined. This allows for the correlation of specific chemical compounds with their perceived odors.

Diagram 1: Experimental Workflow for GC-O Analysis of this compound

A simplified workflow for the GC-O analysis of this compound.

Sensory Evaluation

Sensory evaluation by a trained panel is crucial for characterizing the complete fragrance profile of this compound and its application in consumer products.

Objective: To obtain a detailed and reproducible description of the olfactory profile of this compound.

Panelists:

-

A panel of 10-15 trained individuals with demonstrated olfactory acuity and the ability to describe scents using a standardized vocabulary.

-

Panelists should be screened for specific anosmias and trained on a range of woody and amber reference standards.

Methodology:

-

Sample Preparation:

-

This compound is presented to the panelists in a controlled and consistent manner. This can be on smelling strips (blotters), in solution in an odorless solvent, or incorporated into a simple product base (e.g., unscented soap).[7]

-

The concentration of this compound should be carefully controlled.

-

-

Evaluation Procedure:

-

Questionnaire Design: The questionnaire should include:

-

A list of predefined odor descriptors relevant to woody and amber scents (e.g., cedar, sandalwood, dry, sweet, resinous, earthy).

-

Intensity scales (e.g., a 15-point scale) for each descriptor.[8]

-

An evaluation of the temporal evolution of the scent (top, middle, and base notes).

-

A section for free-form descriptions to capture any nuances not covered by the predefined descriptors.

-

-

Data Analysis: The quantitative data from the intensity scales are statistically analyzed to generate a sensory profile of this compound. This can be visualized using a spider web or radar plot.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] These ORs are G-protein coupled receptors (GPCRs).[9]

The specific ORs that are activated by this compound and other woody/amber sesquiterpenes are not yet fully elucidated in publicly accessible research. However, the general mechanism of olfactory signal transduction is well understood. It is believed that a specific odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants, creating a combinatorial code that the brain interprets as a distinct scent.[9]

Diagram 2: General Olfactory Signaling Pathway

A schematic of the olfactory signal transduction cascade.

Quantitative Olfactory Data

A critical parameter in olfaction science is the odor detection threshold, which is the minimum concentration of a substance that can be perceived by the human sense of smell.

Table 2: Quantitative Olfactory Data for this compound and Related Terpenes

| Compound | Odor Detection Threshold | Medium | Source |

| This compound | Data not available in public literature | - | - |

| Linalool | 1.0 ppm | Air | [10] |

| Geraniol | 0.1 ppm | Air | [10] |

| α-Pinene | 19 ppm | Air | [11] |

| 2-Methylisoborneol | 0.042 µg/L | Water | [12] |

Note: The odor threshold for this compound has not been definitively published in publicly available scientific literature. The values for related terpenes are provided for context and highlight the wide range of olfactory potencies among these compounds. The determination of a precise odor threshold for this compound presents an opportunity for future research.

Conclusion

This compound is a chemically and olfactorily complex sesquiterpene alcohol with a rich, multifaceted woody and amber scent profile. Its value in the fragrance industry is well-established due to its desirable aroma and excellent fixative properties. A thorough understanding of its olfactory characteristics requires a multi-pronged approach, combining instrumental analysis like GC-O with standardized sensory evaluation techniques. While the general principles of its perception via the olfactory signaling pathway are understood, further research is needed to identify the specific olfactory receptors involved and to fully characterize the distinct contributions of its various stereoisomers to its overall fragrance. The quantification of its odor detection threshold also remains a key area for future investigation. This technical guide provides a foundational understanding of this compound for scientists and researchers, highlighting both what is known and the areas ripe for further exploration.

References

- 1. This compound, 28231-03-0 [thegoodscentscompany.com]

- 2. This compound | C15H24O | CID 119831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ia803406.us.archive.org [ia803406.us.archive.org]

- 4. researchgate.net [researchgate.net]

- 5. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pac.gr [pac.gr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. Odor Characteristics of Novel Non-Canonical Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Cedrenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for cedrenol, a naturally occurring sesquiterpenoid alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Introduction to this compound

This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic sesquiterpene alcohol possessing a characteristic woody aroma. Its structure, featuring a hydroxyl group and a carbon-carbon double bond, gives rise to distinct spectral signatures that are crucial for its unambiguous identification and structural elucidation. The IUPAC name for this compound is (1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecan-9-ol, and it is also known by synonyms such as cedr-8(15)-en-9-ol.[1]

Spectral Data of this compound

The following sections summarize the key spectral data for this compound obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7-5.0 | m | 2H | =CH₂ (exocyclic methylene) |

| ~3.5-4.0 | m | 1H | CH-OH |

| ~0.8-2.5 | m | ~21H | Aliphatic and allylic protons |

Note: This is a predicted spectrum based on the structure of this compound. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~150 | Quaternary | C=CH₂ |

| ~105 | CH₂ | =CH₂ |

| ~70-80 | CH | CH-OH |

| ~15-60 | CH, CH₂, CH₃ | Aliphatic carbons |

Note: This is a predicted spectrum based on the structure of this compound. The PubChem database indicates that a ¹³C NMR spectrum was acquired on a BRUKER WP-200 SY instrument.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1680-1620 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1050 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. This compound has a molecular weight of 220.35 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 220 | Low | [M]⁺ (Molecular Ion) |

| 205 | Moderate | [M - CH₃]⁺ |

| 187 | Moderate | [M - CH₃ - H₂O]⁺ |

| 161 | High | [C₁₂H₁₇]⁺ |

| 105 | High | [C₈H₉]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. These should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

A sample of pure this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which can be a viscous liquid or solid, can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, where a small amount of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like this compound. A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5 or HP-5MS). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrum of this compound is then recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and identification of this compound.

Caption: Workflow for the spectral analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is primarily known as a fragrance and flavor compound, research into its biological activities is ongoing. The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for this compound in a cellular context, for illustrative purposes.

Caption: Hypothetical signaling pathway of this compound.

References

The Solubility of Cedrenol: A Technical Guide for Researchers

Farncombe, UK – In the intricate world of drug discovery and development, understanding the physicochemical properties of bioactive compounds is paramount. Cedrenol, a sesquiterpenoid alcohol derived from cedarwood oil, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering valuable data for researchers, scientists, and professionals in drug development.

Summary of this compound Solubility

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the closely related and often co-occurring sesquiterpene alcohol, cedrol, provides a strong proxy for understanding this compound's solubility characteristics. The following table summarizes the available quantitative and qualitative solubility data for cedrol, which is expected to exhibit similar behavior to this compound due to their structural similarities.

| Organic Solvent | Temperature (°C) | Solubility | Unit | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 | mg/mL | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 25 | 44 | mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 110 | mg/mL | [5][6] |

| 95% Ethanol | Not Specified | ~8.3 | g/100mL | [7] |

| Ethanol | Not Specified | >1 | mg/mL | [8] |

| Acetone | Not Specified | Soluble | - | [9] |

| Chloroform | Not Specified | Soluble | - | |

| Benzyl Benzoate | Not Specified | Soluble | - | |

| Mineral Oil | Not Specified | Slightly Soluble | - | |

| Glycol | Not Specified | Slightly Soluble | - | |

| Hexane | Not Specified | Soluble | - | [10] |

| Ethyl Acetate | Not Specified | Soluble | - | [11][12] |

Note: The solubility of cedrol in 95% ethanol was reported as "soluble in 11 parts of 95% alcohol"[7]. Assuming the density of 95% ethanol is approximately 0.81 g/mL, this corresponds to a solubility of approximately 8.3 g/100mL. One study noted that cedrol was not soluble in ethanol at a concentration of 2.5 mg/mL, suggesting that while soluble, it may not be highly soluble under all conditions[8].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a poorly water-soluble solid compound like this compound in an organic solvent, based on the established shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-